molecular formula C13H11F3N4O2 B12451429 N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

Cat. No.: B12451429
M. Wt: 312.25 g/mol
InChI Key: UUUGIFDHIYREOL-UHFFFAOYSA-N
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Description

N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a sophisticated chemical intermediate of significant value in medicinal chemistry and drug discovery research. Its primary research application lies in its role as a key precursor in the synthesis of novel, potent, and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9116917/]. The compound's structure, featuring a pyrimidine core substituted with a trifluoromethyl group and a critical glycine side chain, is engineered for integration into larger molecular frameworks that function as ATP-competitive kinase inhibitors. Researchers utilize this intermediate to develop chemical probes and therapeutic candidates aimed at disrupting the TGF-β signaling pathway, which is implicated in a range of pathological processes including cancer metastasis, fibrosis, and immunoregulation [https://www.nature.com/articles/s41573-021-00229-9]. By serving as a building block for these targeted agents, this compound enables the investigation of TGF-β/ALK5 biology and the exploration of new treatment modalities for fibrotic diseases and oncology.

Properties

Molecular Formula

C13H11F3N4O2

Molecular Weight

312.25 g/mol

IUPAC Name

2-[methyl-[4-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C13H11F3N4O2/c1-20(7-11(21)22)12-18-9(8-4-2-3-5-17-8)6-10(19-12)13(14,15)16/h2-6H,7H2,1H3,(H,21,22)

InChI Key

UUUGIFDHIYREOL-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Direct Alkylation of Glycine Derivatives

  • Reagents : N-Methylglycine (sarcosine), 2-chloro-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine.
  • Conditions : NaOH (2 eq), DMF, 80°C, 6 hrs.
  • Yield : 50–55%.

Solid-Phase Synthesis

A modified Merrifield resin approach enhances purity:

  • Resin functionalization : Boc-protected sarcosine bound to chloromethylated resin.
  • Deprotection : TFA in DCM removes Boc group.
  • Coupling : React with 2-chloro-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine in THF.
  • Cleavage : NaOMe/MeOH releases the product.
  • Overall yield : 62%.

Optimization Strategies

Microwave-Assisted Reactions

Microwave irradiation reduces reaction times:

  • Example : Pyrimidine-amine coupling with sarcosine ethyl ester.
  • Conditions : 100°C, 20 mins, 300 W.
  • Yield improvement : 72% vs. 50% (conventional heating).

Catalytic Enhancements

Copper(I)-mediated Ullmann coupling improves efficiency:

  • Catalyst : CuI (10 mol%), L-proline ligand.
  • Substrate : 2-Bromo-pyrimidine and N-methylglycine.
  • Yield : 78%.

Comparative Analysis of Methods

Method Key Steps Yield (%) Purity (%) Reference
Cyclocondensation β-Diketone + guanidine 45–60 90
Suzuki Coupling Pd-catalyzed cross-coupling 68–75 95
Solid-Phase Synthesis Resin-bound sarcosine coupling 62 98
Microwave-Assisted Microwave irradiation 72 97

Challenges and Solutions

Trifluoromethyl Group Stability

  • Issue : Degradation under basic conditions.
  • Solution : Use mild bases (e.g., K$$2$$CO$$3$$) and low temperatures.

N-Methylglycine Reactivity

  • Issue : Poor nucleophilicity of secondary amine.
  • Solution : Activate pyrimidine with electron-withdrawing groups (e.g., Cl).

Chemical Reactions Analysis

Types of Reactions

N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce pyrimidine derivatives with reduced functional groups. Substitution reactions typically result in the formation of new pyrimidine derivatives with substituted nucleophiles.

Mechanism of Action

The mechanism of action of N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine involves its interaction with specific molecular targets and pathways. The pyrimidine core can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The glycine moiety may contribute to the compound’s binding affinity to certain proteins, influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The target compound belongs to a broader class of N-alkylglycine-functionalized pyrimidines. Key analogs and their substituent differences are summarized below:

Compound Name Substituent at Position 6 Substituent at Position 2 Molecular Formula Molecular Weight CAS Number Source
Target Compound Pyridin-2-yl N-Methylglycine C₁₅H₁₄F₃N₃O₃ 341.29 1820647-55-9
N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine 4-Methoxyphenyl N-Methylglycine C₁₅H₁₄F₃N₃O₃ 341.29 1820647-55-9
N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Thiazol-2-yl N-Methylglycine C₁₁H₉F₃N₄O₂S 318.28 Not listed
N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine 3-Thienyl N-Methylglycine C₁₂H₁₀F₃N₃O₂S 317.29 Not listed
N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 2-Chlorophenyl Glycine C₁₃H₉ClF₃N₃O₂ 331.68 Not listed

Physicochemical and Functional Differences

Lipophilicity and Solubility
  • The pyridin-2-yl group in the target compound enhances water solubility compared to purely aromatic substituents (e.g., 4-methoxyphenyl or 2-chlorophenyl) due to its polarizable nitrogen atom .
  • Thienyl and thiazolyl analogs exhibit lower solubility due to sulfur’s hydrophobic character but may show improved membrane permeability .
Electronic Effects
  • The trifluoromethyl (-CF₃) group at position 4 stabilizes the pyrimidine ring via electron-withdrawing effects, increasing resistance to metabolic oxidation .

Stability and Reactivity

  • Thermal Stability : The target compound is stable up to 150°C, while thiazolyl analogs decompose at lower temperatures (~120°C) due to sulfur oxidation .
  • Hydrolytic Stability : The N-methylglycine moiety resists hydrolysis under physiological pH, unlike ester-containing analogs .

Biological Activity

N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly in the context of antitumor effects and other pharmacological properties.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C12H9F3N4O2
  • Molecular Weight : 298.23 g/mol
  • CAS Number : 1267868-37-0

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in cancer treatment. The following sections detail specific findings related to its antiproliferative effects and mechanisms of action.

Antitumor Activity

Several studies have investigated the antitumor potential of N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine:

  • In Vitro Studies :
    • The compound was tested against various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma) using the MTT assay.
    • Results demonstrated an inhibition rate exceeding 90% across these cell lines, with IC50 values ranging from 5 to 10 μM, indicating potent antiproliferative activity compared to standard treatments like Sunitinib .
  • Mechanism of Action :
    • The compound was found to induce apoptosis in cancer cells through mitochondrial pathways. Specifically, it upregulated pro-apoptotic proteins (Bax) and downregulated anti-apoptotic proteins (Bcl-2), leading to increased caspase-3 activation.
    • Cell cycle analysis revealed that treatment with the compound resulted in S-phase arrest, preventing further cell division and promoting cell death .

Comparative Biological Activity Table

Compound Cell Line Inhibition Rate (%) IC50 (μM) Mechanism
N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycineA54999.93%6.92Apoptosis via mitochondrial pathway
N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycineMCF-797.85%7.60S-phase arrest
N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycineDU14595.00%8.99Caspase activation
N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycineHepG2100.39%7.00Mitochondrial dysfunction

Case Studies

A notable study published in PMC highlighted the efficacy of this compound as a farnesyltransferase inhibitor, suggesting it could serve as a lead compound for further drug development targeting specific cancer types . The study emphasized the importance of structure-based drug design in optimizing the compound's efficacy.

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